1-氨基环丁烷-1,3-二羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

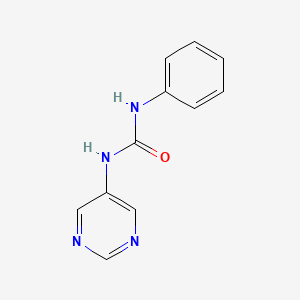

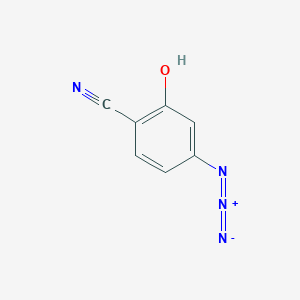

1-Aminocyclobutane-1,3-dicarboxylic acid, also known as cis-ACDA, is a chemical compound with the molecular formula C6H9NO4 . It is a potent and selective NMDA receptor agonist . The compound is used for research purposes .

Molecular Structure Analysis

The molecular weight of 1-Aminocyclobutane-1,3-dicarboxylic acid is 159.14 . The compound has a cyclobutane core, which is a ring of four carbon atoms, with an amino group (-NH2) and two carboxylic acid groups (-COOH) attached .Physical And Chemical Properties Analysis

The compound is soluble in 0.1 M NaOH (12 mg/mL), 0.1 M HCl (14 mg/mL), and water (5.2 mg/mL), but it is insoluble in methanol .科学研究应用

肿瘤成像剂

1-氨基环丁烷-1,3-二羧酸盐酸衍生物已显示出作为用于成像的肿瘤寻迹剂的潜力。研究表明,某些衍生物(如 1-氨基环丁烷[14C]羧酸)被大鼠和仓鼠的几种类型的肿瘤优先吸收,表明它们可用于正电子发射断层扫描 (PET) 进行肿瘤成像。从血液中快速清除和毒性最小突出了它们在肿瘤学临床应用中的适用性 (Washburn 等人,1979 年)。

合成化学

该化合物已用作合成更复杂分子的核心结构。研究已导致其氟化衍生物的合成方法得到改进,例如抗-1-氨基-3-[18F]氟环丁基-1-羧酸 (FACBC),这对于使用 PET 进行肿瘤成像很有前景。这些进步包括在先驱合成和自动放射合成工艺中开发高立体选择性,从而提高了生产这些化合物以供人类使用的实用性 (McConathy 等人,2003 年)。

硼中子俘获治疗剂

合成了 1-氨基环丁烷羧酸的新型硼化衍生物,以用于中子俘获治疗。这种方法旨在开发新的治疗剂,这些治疗剂可以将硼输送到肿瘤中以进行靶向放射治疗。该合成策略和对非天然氨基酸的建模表明,它在脑肿瘤中的吸收率很高,表明治疗癌症具有很高的精确性 (Kabalka 和 Yao,2003 年)。

作用机制

Target of Action

The primary target of 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function.

Mode of Action

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride acts as a potent and selective NMDA receptor agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the NMDA receptor, activating it.

Biochemical Pathways

The compound’s interaction with the NMDA receptor affects the glutamate neurotransmission pathway . It acts as a selective, competitive inhibitor of the high-affinity, Na±dependent plasma membrane glutamate transporter . This inhibition affects the reuptake of glutamate, leading to increased levels of glutamate in the synaptic cleft, which can then bind to and activate NMDA receptors .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride are not readily available, the compound’s solubility in water and 0.1 M HCl suggests that it may be well-absorbed in the body.

Result of Action

The activation of NMDA receptors by 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride can lead to a variety of cellular effects. These include increased neuronal excitability and changes in synaptic plasticity . The exact molecular and cellular effects would depend on the specific context and location of the NMDA receptors being activated.

Action Environment

The action, efficacy, and stability of 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances that interact with NMDA receptors could potentially influence the compound’s efficacy.

安全和危害

The safety data sheet for 1-Aminocyclobutane-1,3-dicarboxylic acid indicates that it can cause skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing appropriate protective clothing and ensuring good ventilation .

属性

IUPAC Name |

1-aminocyclobutane-1,3-dicarboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4.ClH/c7-6(5(10)11)1-3(2-6)4(8)9;/h3H,1-2,7H2,(H,8,9)(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKJBSWMLAPJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride | |

CAS RN |

116129-08-9 |

Source

|

| Record name | cis(1-aminocyclobutane-1,3-dicarboxylic acid) hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2,4-dioxo-3-(thien-2-ylmethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2766873.png)

![5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2766874.png)

![2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2766877.png)

![4-amino-5-[(2,5-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2766878.png)

![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766886.png)

![(4R)-4-Methyl-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2766890.png)